(5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule known for its diverse chemical properties and potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, including a furan ring, a thiazolidinone core, and dichlorophenyl and phenylethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable amine with carbon disulfide and an α-halo ketone under basic conditions.
Introduction of the Furan Ring: The furan ring is introduced through a condensation reaction with a furan aldehyde derivative.
Addition of Substituents: The dichlorophenyl and phenylethyl groups are added via nucleophilic substitution reactions, often using appropriate halogenated precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core and the furan ring.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles like amines and thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups on the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Material Science: Used in the synthesis of polymers and advanced materials.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Biochemical Probes: Used in studying biochemical pathways and interactions.
Medicine
Drug Development: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Diagnostic Tools: Utilized in the development of diagnostic assays.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Intermediate in the synthesis of complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Share the thiazolidinone core but differ in substituents.
Furan Derivatives: Compounds with a furan ring and various substituents.
Phenylethyl Derivatives: Compounds with a phenylethyl group attached to different cores.
Uniqueness
The uniqueness of (5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H15Cl2NO2S2 |
---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H15Cl2NO2S2/c1-13(14-5-3-2-4-6-14)25-21(26)20(29-22(25)28)12-16-8-10-19(27-16)17-11-15(23)7-9-18(17)24/h2-13H,1H3/b20-12+ |
InChI Key |
NGLBWGWWKHPBDX-UDWIEESQSA-N |
Isomeric SMILES |
CC(C1=CC=CC=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/SC2=S |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.